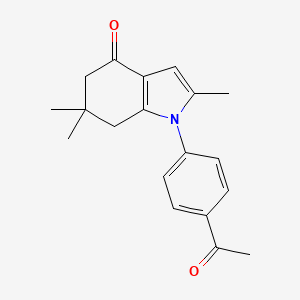

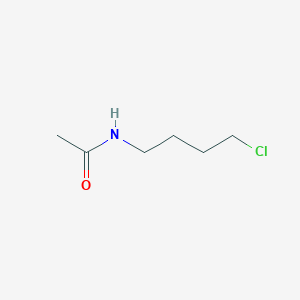

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

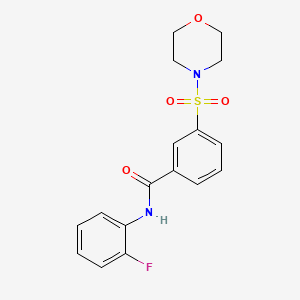

The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The acetylphenyl group suggests the presence of a phenyl ring with an acetyl substituent .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as acetylphenyl-substituted imidazolium salts have been synthesized by reacting 4-(1-H-imidazol-1-yl)acetophenone with a variety of benzyl halides .科学的研究の応用

Anti-inflammatory and Antioxidant Activities

The compound has shown potent anti-inflammatory activities both in vitro and in vivo . It also exhibited promising antioxidant vitalities against α, α-diphenyl-β-picrylhydrazyl scavenging activity and lipid peroxidation . This makes it a potential candidate for the development of new anti-inflammatory and antioxidant drugs .

Inhibitory Properties Against Metabolic Enzymes

The compound has been found to have inhibitory properties against some metabolic enzymes . Specifically, it showed a highly potent inhibition effect toward acetylcholinesterase (AChE) and human carbonic anhydrase (hCAs) enzymes . This suggests its potential use in the treatment of diseases related to these enzymes .

Synthesis of New Imidazolium Salts

The compound can be used in the synthesis of new 1-(4-acetylphenyl)-3-alkylimidazolium salts . These salts have been found to have potent pharmacological properties, making them promising candidates for the development of new drugs .

Synthesis of Heterocyclic Derivatives

The compound can be used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . These heterocyclic derivatives have been associated with immense biological activities .

Synthesis of Chalcones

The compound can be used in the synthesis of chalcones . Chalcones have been authenticated with diverse biological efficiency including antibacterial, anti-inflammatory, antioxidant, and anti-tumor effects .

Synthesis of Pyridine Derivatives

The compound can be used in the synthesis of pyridine derivatives . These derivatives have shown potent pharmacological properties like cytotoxic activity .

作用機序

Target of Action

The primary targets of this compound appear to be the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

Mode of Action

The compound interacts with its targets by inhibiting their activities. It has been shown to have a highly potent inhibition effect towards AChE and hCAs . The inhibition of these enzymes can lead to changes in the physiological processes they are involved in.

Biochemical Pathways

carbonic anhydrase pathway and the cholinergic pathway . The inhibition of carbonic anhydrase can disrupt the regulation of pH in the body, while the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting the activities of hCAs and AChE, the compound can potentially alter acid-base balance and nerve signal transmission, respectively .

特性

IUPAC Name |

1-(4-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-12-9-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-14(6-8-15)13(2)21/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRHBJABCXEMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C)CC(CC2=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2440222.png)

![5-((3,5-Dimethylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440225.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2440227.png)

![4-(diethylsulfamoyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2440235.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2440243.png)